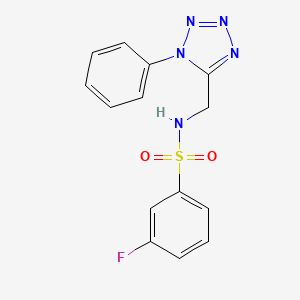
3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties . Another study reported the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, which quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide. This compound then reacted with sodium azide to give the corresponding [2+3]-cycloaddition product, 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide was found to react with sodium azide under harsh conditions (DMF, 150°C) to give the target [2+3]-cycloaddition product, 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide .科学的研究の応用
Antibacterial Properties
3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide: has been studied for its potential antibacterial properties. A series of compounds including this molecule have been synthesized and tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and others . The compound has shown significant activity, particularly against Enterobacter aerogenes and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating its potency .
Enzyme Inhibition
The compound has been evaluated as an inhibitor of the DNA Gyrase enzyme, which is crucial for bacterial DNA replication. Molecular docking studies suggest that this compound and its derivatives can bind effectively to the enzyme, potentially inhibiting its function and thereby exerting antibacterial effects .
Drug Design and Synthesis
Within the realm of medicinal chemistry, the tetrazole group present in this compound is of considerable interest due to its similarity to the carboxyl group, making it a useful bioisostere in drug design. The compound’s structure can serve as a scaffold for developing new drugs with enhanced properties .
Chemical Taxonomy and Classification
This compound belongs to the class of organic compounds known as benzanilides. It is a small molecule classified under experimental groups, and its chemical taxonomy provides insights into its potential interactions and biological pathways .
将来の方向性
The synthesized morpholine tetrazole hybrids offer a promising, friendly substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research . Another study suggests that the tetrazole ring resists oxidation even when very strong oxidizing agents were employed because of its low HOMO energy .
作用機序
Target of Action
The primary target of the compound 3-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria, including Escherichia coli, that provides resistance to beta-lactam antibiotics .
Mode of Action
It is known that tetrazole derivatives can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound may interact with its target, Beta-lactamase, in a way that disrupts the enzyme’s function, potentially inhibiting the bacteria’s resistance to antibiotics.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s reactivity suggests that it could be sensitive to conditions such as pH and the presence of oxidizing agents . Additionally, factors such as temperature and the presence of other substances could potentially influence the compound’s stability and efficacy.
特性
IUPAC Name |
3-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOJBIZZOMRJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
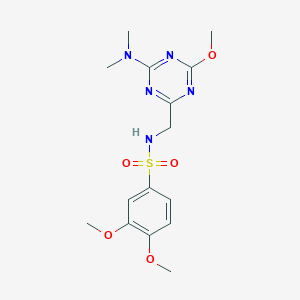
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)
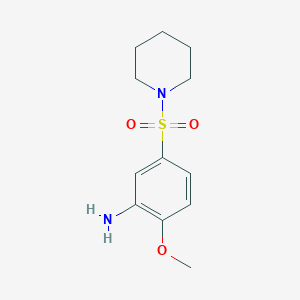
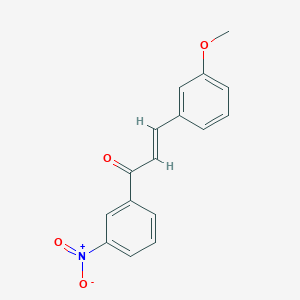
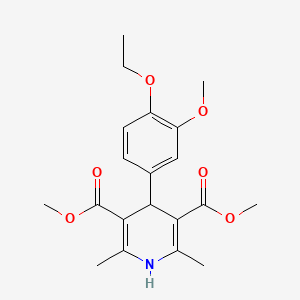
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)
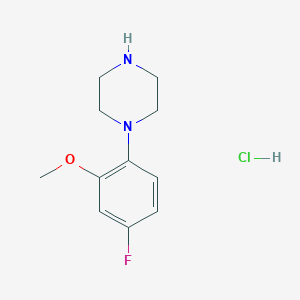
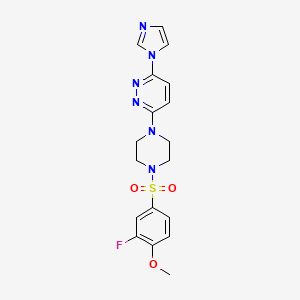
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)